molecular formula C8H15N3O2 B13643033 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-3-amine

1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-3-amine

Cat. No.: B13643033
M. Wt: 185.22 g/mol
InChI Key: SKXCMNMMGVIJDT-UHFFFAOYSA-N
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Description

1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-3-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a 2-(2-methoxyethoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-3-amine typically involves the reaction of 1H-pyrazol-3-amine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-(2-methoxyethoxy)ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)ethylamine: A related compound with similar functional groups but lacking the pyrazole ring.

    1-(2-(2-Methoxyethoxy)ethyl)-1H-imidazole: Another heterocyclic compound with a similar side chain but an imidazole ring instead of a pyrazole ring.

    2-(2-Methoxyethoxy)ethanol: A simpler compound with the same side chain but no heterocyclic ring.

Uniqueness

1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-3-amine is unique due to the presence of both the pyrazole ring and the 2-(2-methoxyethoxy)ethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

1-[2-(2-methoxyethoxy)ethyl]pyrazol-3-amine

InChI

InChI=1S/C8H15N3O2/c1-12-6-7-13-5-4-11-3-2-8(9)10-11/h2-3H,4-7H2,1H3,(H2,9,10)

InChI Key

SKXCMNMMGVIJDT-UHFFFAOYSA-N

Canonical SMILES

COCCOCCN1C=CC(=N1)N

Origin of Product

United States

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